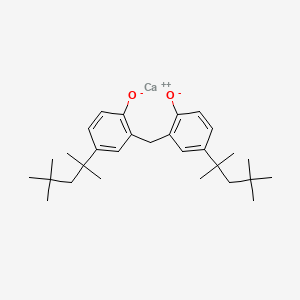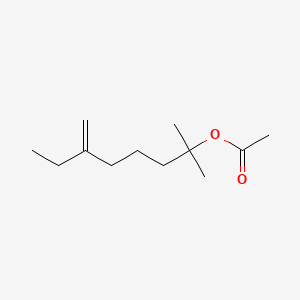
Oxirane,2-(chloromethyl-d2)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a derivative of epichlorohydrin, where two hydrogen atoms are replaced by deuterium atoms. This compound is used in various scientific research applications due to its unique properties.
Méthodes De Préparation
The synthesis of Oxirane,2-(chloromethyl-d2)- typically involves the deuteration of epichlorohydrin. One common method is the reaction of epichlorohydrin with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst . The reaction conditions usually include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium atoms. Industrial production methods may involve continuous flow reactors to ensure efficient and scalable production.
Analyse Des Réactions Chimiques
Oxirane,2-(chloromethyl-d2)- undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, thiols, and alcohols to form substituted products.
Ring-Opening Reactions: The oxirane ring can be opened by acids, bases, or nucleophiles, leading to the formation of diols, halohydrins, or other functionalized compounds.
Oxidation and Reduction Reactions: It can be oxidized to form glycidol or reduced to form 3-chloro-1,2-propanediol.
Applications De Recherche Scientifique
Oxirane,2-(chloromethyl-d2)- is used in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of Oxirane,2-(chloromethyl-d2)- involves the interaction of the oxirane ring with various nucleophiles. The ring-opening reaction is typically initiated by the nucleophilic attack on the less sterically hindered carbon atom of the oxirane ring . This leads to the formation of a carbocation intermediate, which is then stabilized by the nucleophile. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
Oxirane,2-(chloromethyl-d2)- can be compared with other similar compounds such as:
Epichlorohydrin: The non-deuterated analog of Oxirane,2-(chloromethyl-d2)-, commonly used in the production of epoxy resins.
Glycidol: An oxidized form of epichlorohydrin, used in the synthesis of various chemicals and pharmaceuticals.
3-Chloro-1,2-propanediol: A reduced form of epichlorohydrin, used as an intermediate in the synthesis of other chemicals.
The uniqueness of Oxirane,2-(chloromethyl-d2)- lies in its deuterium labeling, which makes it valuable for isotope effect studies and tracing experiments in various scientific fields.
Propriétés
Formule moléculaire |
C3H5ClO |
|---|---|
Poids moléculaire |
94.53 g/mol |
Nom IUPAC |
2-[chloro(dideuterio)methyl]oxirane |
InChI |
InChI=1S/C3H5ClO/c4-1-3-2-5-3/h3H,1-2H2/i1D2 |
Clé InChI |
BRLQWZUYTZBJKN-DICFDUPASA-N |
SMILES isomérique |
[2H]C([2H])(C1CO1)Cl |
SMILES canonique |
C1C(O1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,8-Bis[(Z)-1,2-dibromo-1-propenyl]naphthalene](/img/structure/B13794335.png)
![2-(4,4-Dimethyl-2-oxo-2,4-dihydro-1h-benzo[d][1,3]oxazin-6-yl)benzonitrile](/img/structure/B13794341.png)


![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)


![4-Methyl-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13794384.png)

